N-Acetyl-D-valine
CAS No.: 17916-88-0
VCID: VC21537791
Molecular Formula: C7H13NO3
Molecular Weight: 159.18 g/mol
* For research use only. Not for human or veterinary use.

Description |
N-Acetyl-D-valine is a compound belonging to the class of organic compounds known as N-acyl-alpha amino acids. These compounds contain an alpha amino acid with an acyl group attached to its terminal nitrogen atom . N-Acetyl-D-valine is specifically the N-acetylated form of D-valine, which is the D-enantiomer of the essential amino acid valine. This compound is of interest in various biochemical and pharmaceutical applications due to its unique properties and potential uses. Synthesis and ProductionN-Acetyl-D-valine can be synthesized through various methods, including enzymatic acetylation and chemical synthesis. Recent advancements in metabolic engineering have enabled the production of N-acetyl-D-valine through engineered bacterial pathways, which can efficiently produce this compound from simple carbon sources . This approach offers a more sustainable and cost-effective alternative to traditional methods. Biological and Pharmacological SignificanceWhile N-acetyl-D-valine itself is not widely studied for direct pharmacological effects, its synthesis and production are significant for understanding metabolic pathways and developing new compounds. The acetylation of amino acids, including valine, plays a crucial role in protein modification and stability in biological systems . Additionally, D-amino acids and their derivatives have potential applications in pharmaceuticals and as supplements due to their influence on anabolic hormone secretion . Applications and Future DirectionsN-Acetyl-D-valine, as part of the broader category of N-acyl amino acids, may find applications in the development of new pharmaceuticals or as intermediates in chemical synthesis. The ability to produce this compound efficiently through metabolic engineering opens up possibilities for its use in various biochemical processes.
Safety and HandlingN-Acetyl-D-valine is considered hazardous and can cause skin irritation. It is classified under the 2012 OSHA Hazard Communication Standard, and handling requires protective measures such as gloves and thorough washing after exposure . |
||||||||
---|---|---|---|---|---|---|---|---|---|
CAS No. | 17916-88-0 | ||||||||
Product Name | N-Acetyl-D-valine | ||||||||
Molecular Formula | C7H13NO3 | ||||||||
Molecular Weight | 159.18 g/mol | ||||||||
IUPAC Name | (2R)-2-acetamido-3-methylbutanoic acid | ||||||||
Standard InChI | InChI=1S/C7H13NO3/c1-4(2)6(7(10)11)8-5(3)9/h4,6H,1-3H3,(H,8,9)(H,10,11)/t6-/m1/s1 | ||||||||
Standard InChIKey | IHYJTAOFMMMOPX-ZCFIWIBFSA-N | ||||||||
Isomeric SMILES | CC(C)[C@H](C(=O)O)NC(=O)C | ||||||||
SMILES | CC(C)C(C(=O)O)NC(=O)C | ||||||||
Canonical SMILES | CC(C)C(C(=O)O)NC(=O)C | ||||||||
Solubility | 0.35 M | ||||||||
Synonyms | N-Acetyl-D-valine;17916-88-0;Ac-D-Val-OH;D-Valine,N-acetyl-;Acetyl-D-Valine;IHYJTAOFMMMOPX-ZCFIWIBFSA-N;N-Acetylvaline#;AC1L2QZQ;AC1Q5JMD;CHEMBL173343;SCHEMBL1203937;CTK0H7887;RAC-D-VALINE,N-ACETYL-;MolPort-002-507-071;BB_NC-0508;ZINC399366;EINECS241-860-9;ANW-22964;AR-1K5745;BBL033860;STK801799;AKOS015837753;AM82365;MCULE-3375530717;RTR-008223 | ||||||||
PubChem Compound | 76475 | ||||||||
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume